N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide bridge to a 6-oxopyridazinone core substituted with a 3,4-dimethoxyphenyl group. The benzodioxin subunit is known for enhancing metabolic stability and bioavailability in drug-like molecules, while the pyridazinone ring contributes to hydrogen-bonding interactions with biological targets . The 3,4-dimethoxyphenyl group introduces electron-donating effects, which may modulate receptor binding affinity.
Properties
Molecular Formula |
C22H21N3O6 |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C22H21N3O6/c1-28-17-6-3-14(11-19(17)29-2)16-5-8-22(27)25(24-16)13-21(26)23-15-4-7-18-20(12-15)31-10-9-30-18/h3-8,11-12H,9-10,13H2,1-2H3,(H,23,26) |
InChI Key |
RXDLKVDUDULKCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCCO4)OC |
Origin of Product |
United States |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structure-activity relationship (SAR), and various biological evaluations that highlight its therapeutic potential.
The compound has the following chemical characteristics:
- Molecular Formula : C27H25N3O4S
- Molecular Weight : 519.6351 g/mol
- CAS Number : 379249-41-9
Synthesis and Structure
The synthesis of this compound involves multiple steps, typically starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The synthetic pathway generally includes:
- Reaction of 2,3-dihydrobenzo[1,4]dioxin with various acetamides.
- Formation of pyridazinone derivatives through cyclization reactions.
This synthetic approach has been documented in several studies focusing on similar benzodioxin derivatives and their biological evaluations .
Inhibition Studies
Research indicates that compounds related to N-(2,3-dihydro-1,4-benzodioxin) exhibit various inhibitory activities against specific enzymes. For example:
- Phosphodiesterase 10A (PDE10A) : A study reported that derivatives showed moderate to high inhibitory activity against PDE10A, which is relevant for treating disorders such as schizophrenia .
- Acetylcholinesterase : Some synthesized derivatives were evaluated for their ability to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease. The results indicated promising inhibitory effects .
Antitumor Activity
Recent studies have also evaluated the antitumor potential of related compounds. For instance:
- A compound structurally similar to N-(2,3-dihydro-1,4-benzodioxin) demonstrated significant antitumor activity in xenograft models, suggesting possible applications in cancer therapy .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of these compounds is crucial for understanding their therapeutic viability. Some derivatives have shown good permeability across the blood-brain barrier but exhibited high P-glycoprotein (P-gp) liability, which could affect their central nervous system (CNS) penetration .
Study 1: PDE10A Inhibition
In a detailed study on PDE10A inhibitors:
- Compound Tested : A derivative of N-(2,3-dihydro-1,4-benzodioxin).
- Results : Showed enhanced brain penetration and reduced hyperlocomotion in animal models.
Study 2: Antitumor Efficacy
Another study focused on the antitumor effects:
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to a class of benzodioxin derivatives characterized by a unique structural framework that includes a benzodioxin moiety and a pyridazine ring. The molecular formula is , with a molecular weight of approximately 314.34 g/mol. Its structure can be represented as follows:
Antidiabetic Activity
Recent studies have highlighted the compound's potential as an antidiabetic agent. A series of derivatives were synthesized based on the parent compound and evaluated for their inhibitory effects on the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism. The synthesized compounds exhibited weak to moderate inhibitory activities, suggesting their potential as therapeutic agents for managing type 2 diabetes .
Anti-inflammatory Effects
Compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide have been investigated for their anti-inflammatory activities by targeting cyclooxygenase enzymes (COX). This suggests a potential avenue for further exploration in inflammatory disease treatment .
Case Study 1: Antidiabetic Evaluation
In a study aimed at synthesizing new acetamides derived from benzodioxins, researchers reported that compounds derived from N-(2,3-dihydro-1,4-benzodioxin-6-yl) showed varying degrees of α-glucosidase inhibition with IC50 values indicating moderate effectiveness compared to established drugs like acarbose .
Case Study 2: Cytotoxicity Assessment
Another investigation into structurally similar compounds revealed promising cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. The structure–activity relationship indicated that modifications to the benzodioxin framework could enhance anticancer activity .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table highlights key structural analogs and their properties:
*Molecular weight calculated based on formula C₂₁H₂₀N₂O₆.
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methoxy in the target compound) may improve solubility but reduce electrophilic reactivity compared to electron-withdrawing groups like fluorine .
- Molecular Weight : The target compound (~411 Da) falls within Lipinski’s "rule of five" limits, suggesting favorable oral bioavailability compared to heavier analogs like those in (~480 Da) .
Preparation Methods
Core Structure Assembly
The synthesis typically involves two main components:
-
Benzodioxin Acetamide Intermediate : Derived from 2,3-dihydro-1,4-benzodioxin-6-amine.
-
Pyridazinone Core : Constructed via cyclization or condensation reactions.
Benzodioxin Acetamide Synthesis
The benzodioxin amine (1) is coupled with an acetic acid derivative to form the acetamide linkage. Common methods include:
-
Reaction with Acyl Chlorides : Treatment of (1) with bromoacetyl bromide or chloroacetyl chloride in polar aprotic solvents (e.g., DMF) under basic conditions.
-
Coupling Agents : Use of EDCI.HCl and DMAP to activate carboxylic acids for amide bond formation.
Example Reaction :
Step 1 : React 2,3-dihydro-1,4-benzodioxin-6-amine with 2-bromoacetamide derivatives in DMF using LiH as a base.
Step 2 : Purify via recrystallization (e.g., dichloromethane-ethyl acetate).
Pyridazinone Core Synthesis
The 3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl moiety is synthesized via:
-
Cyclization of Hydrazine Derivatives : Reaction of hydrazine with β-keto esters or diketones to form the pyridazine ring.
-
Functionalization : Introduction of the 3,4-dimethoxyphenyl group via nucleophilic substitution or Suzuki coupling.
Example Reaction :
Step 1 : Condense hydrazine with 3-(3,4-dimethoxyphenyl)propionyl chloride to form a hydrazone intermediate.
Step 2 : Cyclize under acidic or basic conditions to yield the pyridazinone core.
Reagents and Reaction Conditions
Critical Reagents and Catalysts
Optimal Reaction Conditions
Purification and Characterization
Purification Techniques
Spectral Characterization
Challenges and Optimization Strategies
Common Challenges
Q & A
Basic: What synthetic strategies are recommended for the preparation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide?
The synthesis typically involves sequential coupling reactions, starting with the functionalization of the pyridazinone core. Key steps include:
- Amide bond formation : Reacting 2-bromoacetyl derivatives with 2,3-dihydro-1,4-benzodioxin-6-amine under basic conditions (e.g., pH 8–10 adjusted with Na₂CO₃) to form the acetamide linkage .
- Pyridazinone substitution : Introducing the 3,4-dimethoxyphenyl group via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. Ethanol or acetic acid is often used as a solvent, with HCl or H₂SO₴ as catalysts .
- Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by controlling temperature (70–90°C) and reaction time (6–12 hours).
Advanced: How can structural modifications enhance target selectivity in pyridazinone-acetamide derivatives?
Rational design approaches include:
- Functional group tuning : Replacing methoxy substituents on the phenyl ring with electron-withdrawing groups (e.g., nitro or halogens) to modulate electronic effects and improve binding to enzymes like phosphodiesterase 4 (PDE4) .
- Heterocycle replacement : Substituting the benzodioxin moiety with indole or triazole systems to alter steric interactions with biological targets, as seen in structurally related compounds .
- Pharmacophore mapping : Computational modeling (e.g., molecular docking) to predict interactions with active sites, validated by in vitro assays measuring IC₅₀ values against target enzymes .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of benzodioxin (δ 4.2–4.5 ppm for OCH₂ groups) and pyridazinone (δ 6.8–7.2 ppm for aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological testing) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (expected m/z ~453.2 for C₂₃H₂₃N₃O₆) .
Advanced: How should researchers resolve contradictions in reported biological activities of similar compounds?
Discrepancies in biological data (e.g., anti-inflammatory vs. anticancer effects) can arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) across studies. For example, use identical PDE4 inhibition assays (e.g., cAMP hydrolysis measurements) to compare activity .
- Structural analogs : Compare substituent effects systematically. A 3-fluorophenyl group (as in ) may enhance kinase inhibition, while 4-chlorophenyl () favors antimicrobial activity .
- In vivo vs. in vitro data : Address pharmacokinetic differences by conducting bioavailability studies (e.g., plasma half-life, metabolic stability in liver microsomes) .
Basic: What are the primary challenges in optimizing reaction yields during synthesis?
- Byproduct formation : Minimize via slow addition of bromoacetyl reagents to prevent diacetylation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require rigorous drying to avoid hydrolysis .
- Catalyst efficiency : Screen alternatives (e.g., DMAP vs. triethylamine) to accelerate amide coupling while reducing side reactions .
Advanced: What mechanistic insights guide the compound’s potential as a kinase inhibitor?
- Binding mode analysis : Molecular dynamics simulations suggest the pyridazinone core occupies the ATP-binding pocket of CDK2, with the dimethoxyphenyl group stabilizing hydrophobic interactions .
- Enzyme kinetics : Competitive inhibition observed in Lineweaver-Burk plots (Km unchanged, Vmax reduced) indicates direct competition with ATP .
- Selectivity profiling : Cross-test against related kinases (e.g., CDK4, EGFR) using kinase profiling arrays to identify off-target effects .
Basic: How should researchers handle stability issues during storage?
- Temperature control : Store lyophilized powder at -20°C in amber vials to prevent photodegradation .
- Moisture sensitivity : Use desiccants (e.g., silica gel) in sealed containers, as acetamide bonds may hydrolyze under high humidity .
Advanced: What strategies validate the compound’s pharmacokinetic (PK) properties?
- Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
- Plasma protein binding : Equilibrium dialysis to assess unbound fraction (%fu), critical for correlating in vitro activity with in vivo efficacy .
- BBB permeability : Conduct parallel artificial membrane permeability assays (PAMPA) to predict CNS penetration .
Basic: What safety precautions are essential during handling?
- Toxicity screening : Preliminary MTT assays on HEK293 cells to establish IC₅₀ values for cytotoxicity .
- Waste disposal : Neutralize reaction residues with 10% acetic acid before disposal to avoid environmental contamination .
Advanced: How can computational tools predict the compound’s interaction with novel targets?
- Virtual screening : Use Schrödinger’s Glide or AutoDock Vina to dock the compound into protein databases (e.g., PDB) .
- QSAR modeling : Train models on datasets of pyridazinone derivatives to correlate structural features (e.g., logP, polar surface area) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
